Ivabradine N-Oxide

Description

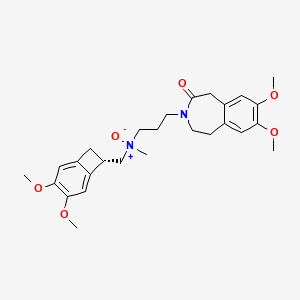

Structure

3D Structure

Properties

Molecular Formula |

C27H36N2O6 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

N-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)-N-methylpropan-1-amine oxide |

InChI |

InChI=1S/C27H36N2O6/c1-29(31,17-21-11-20-14-25(34-4)26(35-5)16-22(20)21)10-6-8-28-9-7-18-12-23(32-2)24(33-3)13-19(18)15-27(28)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-,29?/m1/s1 |

InChI Key |

GJZRGCOPHQZQGJ-QYWNIODHSA-N |

Isomeric SMILES |

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(C[C@H]3CC4=CC(=C(C=C34)OC)OC)[O-] |

Canonical SMILES |

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(CC3CC4=CC(=C(C=C34)OC)OC)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Analytical Profiling of Ivabradine N-Oxide: A Technical Whitepaper

Executive Summary

In the lifecycle of active pharmaceutical ingredients (APIs), the rigorous characterization of degradation products is paramount to ensuring drug safety and efficacy. Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the management of heart failure and angina, is highly susceptible to oxidative stress. This susceptibility primarily manifests in the formation of Ivabradine N-Oxide .

As application scientists and drug development professionals, understanding the structural nuances, molecular weight, and analytical behavior of this specific impurity is critical. This whitepaper provides an in-depth mechanistic analysis of Ivabradine N-Oxide, detailing its physicochemical properties and outlining self-validating analytical protocols for its detection and quantification.

Chemical Structure and Physicochemical Profiling

Ivabradine N-Oxide is a major oxidative degradation impurity of the parent API. Structurally, the transformation occurs at the tertiary amine located within the aliphatic chain connecting the benzazepine and benzocyclobutane moieties. Upon oxidation, an N-oxide bond is formed, adding a single oxygen atom to the molecular framework.

Crucially, the formation of the N-oxide bond transforms the previously achiral nitrogen atom into a new stereocenter. Because the parent Ivabradine molecule already possesses a chiral center (the (S)-enantiomer), the addition of this new stereocenter results in the formation of two distinct diastereomeric N-oxides [1]. These diastereomers exhibit subtle differences in polarity, necessitating high-resolution chromatographic techniques for baseline separation.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of Ivabradine N-Oxide, providing a reference baseline for mass spectrometry and quality control workflows [2].

| Parameter | Specification |

| Chemical Name | 3-[3-({[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one-N-oxide |

| Molecular Formula | C₂₇H₃₆N₂O₆ |

| Molecular Weight | 484.58 g/mol |

| CAS Registry Number | 2511244-97-4 |

| Monoisotopic Mass | 484.257 g/mol |

| Precursor Ion (ESI+) | [M+H]⁺ at m/z 485.26 |

| Nature of Impurity | Oxidative Degradation Product (API Impurity) |

Mechanistic Pathways of Oxidative Degradation

Understanding the causality behind the degradation pathway is essential for designing robust stability-indicating assays. Under oxidative stress—such as exposure to hydrogen peroxide (H₂O₂) during forced degradation studies—the electron-rich tertiary amine of Ivabradine acts as a nucleophile. It attacks the peroxide oxygen, resulting in a direct +16 Da mass shift.

Oxidative degradation pathway of Ivabradine yielding diastereomeric N-oxides.

Analytical Methodologies & Self-Validating Protocols

To confidently identify and separate the diastereomeric forms of Ivabradine N-Oxide, we must deploy orthogonal analytical techniques. The following protocols leverage LC-MS/MS and HPLC-PDA/QDa systems, designed with built-in self-validation mechanisms to ensure data integrity [3].

Protocol 1: Forced Degradation & Self-Validating Sample Preparation

-

Initial Solubilization : Weigh 1.0 mg of Ivabradine API and dissolve it in 2.0 mL of an LC-MS grade water/acetonitrile mixture.

-

Causality: This specific solvent ratio ensures complete solvation of the highly hydrophobic bicyclic system while maintaining immediate compatibility with the mobile phase, preventing sample crash-out upon injection.

-

-

Oxidative Stress Induction : Add 3% to 15% H₂O₂ to the solution and incubate at 80°C for 24 hours.

-

Causality: The tertiary amine in Ivabradine is highly susceptible to oxidation. Elevated temperature accelerates the kinetic rate of N-oxide formation, effectively simulating long-term shelf-life exposure in a compressed timeframe.

-

-

Quenching and System Validation (Self-Validation) : Quench the reaction with sodium thiosulfate. Crucially, prepare and inject a control sample (API without H₂O₂, heated to 80°C) alongside the stressed sample.

-

Causality: Quenching halts oxidation at a precise timepoint. The control sample acts as an internal self-validation mechanism, proving that the observed +16 Da mass shift is exclusively an oxidative artifact and not a thermal degradation anomaly.

-

Protocol 2: Chromatographic Separation & Mass Spectrometry

-

Chromatographic Separation : Inject 20 μL of the quenched sample onto a Kromasil 100 C8 column (4.6 mm × 250 mm, 5 μm). Operate in isocratic mode with 65% 20 mM ammonium acetate and 35% acetonitrile at 1.0 mL/min.

-

Causality: A C8 stationary phase is deliberately selected over a standard C18. The C8 phase slightly reduces the hydrophobic retention of the bulky Ivabradine molecule. This precise reduction in retention time prevents peak broadening, allowing the subtle polarity differences of the two N-oxide diastereomers to resolve into distinct, quantifiable chromatographic peaks. Ammonium acetate provides necessary buffering without suppressing downstream MS ionization.

-

-

Electrospray Ionization (ESI+) : Operate the ESI source in positive ion mode.

-

Causality: The N-oxide moiety and the tertiary amine architecture are highly proton-affine. Operating in positive ion mode ensures efficient protonation, yielding an abundant[M+H]⁺ precursor ion at m/z 485.26. Soft ionization parameters are critical here to prevent premature in-source fragmentation of the labile N-O bond.

-

-

Mass Analysis (Q-TOF / QDa) : Monitor the precursor to product ion transitions.

-

Causality: High-resolution mass spectrometry confirms the exact mass addition of +16 Da compared to the parent API (MW 468.58), definitively identifying the N-oxide species and differentiating it from isobaric impurities.

-

LC-MS/MS analytical workflow for the detection of Ivabradine N-oxide impurities.

Conclusion

The structural characterization and analytical monitoring of Ivabradine N-Oxide (MW: 484.58 g/mol ) is a non-negotiable component of API stability profiling. Because the oxidation of the tertiary amine generates diastereomeric compounds, analytical scientists must employ optimized C8 chromatography coupled with soft-ionization mass spectrometry to accurately resolve and quantify these degradants. By implementing the self-validating protocols outlined in this guide, laboratories can ensure the highest standards of scientific integrity and regulatory compliance in drug development.

References

-

A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances. Available at:[Link]

-

Ivabradine N-Oxide Impurity Specifications & Analytical Standards. Quality Control Chemicals (QCC). Available at:[Link]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central (PMC). Available at:[Link]

Comprehensive Technical Guide on Ivabradine N-Oxide Impurity: Nomenclature, Synthesis, and Analytical Characterization

Executive Summary

Ivabradine is a highly selective bradycardic agent that acts by inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN4) channels in the sinoatrial node[1]. During the drug development lifecycle, profiling active pharmaceutical ingredient (API) degradation products is a strict regulatory requirement under ICH Q3A/Q3B guidelines. Because Ivabradine contains a susceptible tertiary amine moiety, it readily undergoes N-oxidation under both in vivo metabolic conditions and in vitro oxidative stress[2]. This whitepaper provides a comprehensive, self-validating framework for the identification, synthesis, and analytical characterization of the Ivabradine N-Oxide impurity.

Chemical Nomenclature & Structural Identity

Accurate structural identification is the foundation of impurity profiling. The quantitative and qualitative data for Ivabradine N-Oxide are summarized below for rapid cross-referencing against analytical standards[],[4].

| Property | Value |

| Common Name | Ivabradine N-Oxide |

| CAS Registry Number | 2511244-97-4 |

| IUPAC Name | N-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)-N-methylpropan-1-amine oxide |

| Molecular Formula | C₂₇H₃₆N₂O₆ |

| Molecular Weight | 484.58 g/mol |

| Monoisotopic Mass | 484.257 Da |

| SMILES String | COC)OC)(CC3CC4=CC(=C(C=C34)OC)OC)[O-] |

Mechanistic Pathways of N-Oxidation

The formation of Ivabradine N-Oxide occurs via the addition of a single oxygen atom to the tertiary amine nitrogen, resulting in a mass shift of +15.9949 Da. This transformation is driven by two primary pathways:

-

In Vivo Metabolism (Hepatic): Cytochrome P450 3A4 (CYP3A4) mediates the N-oxidation of Ivabradine during first-pass metabolism[2].

-

In Vitro Forced Degradation: Exposure to oxidative reagents (e.g., hydrogen peroxide) during stability testing rapidly converts the API into the N-oxide[5].

Figure 1: In vivo and in vitro oxidative pathways forming Ivabradine N-Oxide.

Analytical Characterization & Isolation Protocol

To confidently identify the N-oxide impurity without generating false positives, the experimental design must be self-validating. The following protocol utilizes an oxidative forced degradation model followed by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)[6].

Step-by-Step Methodology

Step 1: Oxidative Stress Induction

-

Action: Dissolve Ivabradine API in a neutral aqueous solution to a concentration of 1 mg/mL. Add 3%

(v/v)[5]. -

Causality: A 3% peroxide concentration provides optimal oxidative stress to drive N-oxidation. Higher concentrations (e.g., 15%) risk secondary cleavage of the benzazepine ring, complicating the chromatogram[5].

-

Self-Validation: A parallel control sample (API + water, no

) is prepared to establish a baseline and rule out pre-existing API impurities.

Step 2: Controlled Incubation

-

Action: Incubate the solution at 25°C for 24 hours in actinic glassware (protected from light).

-

Causality: Light protection prevents concurrent photodegradation (which yields entirely different active metabolites, such as the UV4 degradation product), isolating the oxidative pathway[6].

Step 3: Reaction Quenching (Critical Step)

-

Action: Add an equimolar amount of sodium bisulfite (

) to the reaction mixture prior to injection. -

Causality: Bisulfite reduces unreacted

. -

Self-Validation: If unquenched, residual peroxide enters the Electrospray Ionization (ESI) source. The high voltage and temperature in the MS source can catalyze artifactual in-source oxidation of the API, creating a false-positive N-oxide signal. The quenched sample guarantees that the detected N-oxide was formed in the flask, not in the instrument.

Step 4: LC-QTOF-MS Analysis

-

Action: Inject 20 µL onto a Kromasil 100 C8 column (4.6 mm × 250 mm, 5 µm). Elute isocratically with 65% 20 mM ammonium acetate and 35% acetonitrile at 1 mL/min. Operate the ESI in positive ion mode[6].

-

Causality: The C8 column offers slightly less hydrophobic retention than a C18, preventing excessive band broadening for the highly lipophilic N-oxide. The 20 mM ammonium acetate mobile phase provides a soft ionization environment, preserving the fragile N-oxide bond from acidic degradation[6].

-

Validation: The mass spectrometer will detect a precise mass shift from m/z 469.26 (Ivabradine

) to m/z 485.26 (Ivabradine N-Oxide

Figure 2: Self-validating analytical workflow for the isolation of Ivabradine N-Oxide.

Toxicological & Pharmacological Implications

Understanding the pharmacological profile of impurities is critical for safety assessments. In silico toxicology predictions (utilizing target prediction algorithms and Toxtree software) have evaluated Ivabradine N-Oxide against the parent API[2]:

-

Mutagenicity: The N-oxide impurity shows no mutagenic effects in simulated Ames test models[2].

-

Pharmacokinetics: The addition of the oxygen atom alters the molecule's lipophilicity (LogP) and aqueous solubility, which subsequently reduces its oral bioavailability compared to the parent drug[2].

-

Pharmacodynamics: Unlike the parent API, the N-oxide degradation product exhibits a significantly lower binding affinity and channel inhibition capacity for HCN4 pacemaker channels, rendering it pharmacologically inactive[2].

References

-

[2],[6],[5] Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7:117. Available at:[Link]

-

[1] Clinivex. Ivabradine N-oxide | Products Supplier. Available at:[Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 4. Ivabradine N-oxide (Mixture of Diastereomers) [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Trajectories of Ivabradine: N-Demethylation and N-Oxide Formation Pathways

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: Pharmacokinetic Profile and CYP3A4 Dependence

Ivabradine is a highly specific hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker. By selectively inhibiting the

The biotransformation of ivabradine is overwhelmingly governed by Cytochrome P450 3A4 (CYP3A4)-mediated oxidation[3]. Understanding the bifurcation of ivabradine’s structural modifications—specifically enzymatic N-demethylation versus stress-induced N-oxidation—is critical for both clinical dosing algorithms and pharmaceutical stability profiling.

The Primary Metabolic Pathway: Formation of S 18982

The dominant metabolic route for ivabradine in vivo is N-demethylation at its tertiary amine moiety, which yields the primary active metabolite, S 18982 (N-desmethyl ivabradine)[4].

Mechanistic Insight: CYP3A4-catalyzed N-dealkylation is not a single-step cleavage. The enzyme first hydroxylates the

CYP3A4-mediated N-demethylation of Ivabradine to its active metabolite S 18982.

Oxidative Degradation and N-Oxide Formation

While N-demethylation is the primary functional metabolic route, the tertiary amine structure of ivabradine is highly susceptible to N-oxygenation under oxidative stress, leading to the formation of N-oxide impurities[6].

Mechanistic Insight: In vivo, N-oxidation of tertiary amines is typically catalyzed by Flavin-containing monooxygenases (FMOs)[5]. However, in pharmaceutical development, ivabradine N-oxide is most frequently encountered as a degradation product during forced stability testing. Exposure to oxidative agents (like

Oxidative stress pathway leading to the formation of Ivabradine N-oxide impurities.

Quantitative Pharmacokinetic and Stability Data

The table below synthesizes the pharmacokinetic parameters and degradation profiles of ivabradine and its primary derivatives, providing a comparative baseline for analytical detection[2][4].

| Compound | Primary Formation Pathway | Relative Plasma Exposure | Effective Half-Life ( | Pharmacological Activity |

| Ivabradine | N/A (Parent Drug) | 100% | ~6 hours | |

| S 18982 | CYP3A4 N-demethylation | ~40% | ~11 hours | Equipotent to Parent |

| N-Oxide Impurity | Oxidative Stress ( | Trace (Degradant) | N/A | Inactive / Degradant |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the metabolic and degradation pathways of ivabradine, analytical scientists must employ protocols that isolate specific variables. The following methodologies detail the in vitro synthesis and detection workflows, emphasizing the causality behind each experimental condition to ensure self-validating results.

Protocol A: In Vitro CYP3A4 Microsomal Stability Assay (S 18982 Formation)

Purpose: To quantify the CYP3A4-dependent conversion of ivabradine to S 18982.

-

Preparation: Thaw human liver microsomes (HLMs) strictly on ice.

-

Causality: Maintaining 4°C prevents the premature thermal degradation of fragile CYP450 enzymes before the assay begins.

-

-

Incubation Mixture: Combine HLMs (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM ivabradine.

-

Causality: A pH of 7.4 mimics physiological intracellular conditions, which is optimal for CYP3A4 catalytic activity.

-

-

Initiation & Self-Validation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding a 1 mM NADPH regenerating system.

-

Causality: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel negative control without NADPH validates the system by proving that any observed depletion of ivabradine is strictly CYP-mediated and not due to chemical instability in the buffer.

-

-

Quenching: At designated time points (e.g., 0, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

-

Causality: Ice-cold organic solvent instantly denatures the CYP proteins, halting the enzymatic reaction precisely at the time point and precipitating proteins to prevent LC column clogging.

-

-

Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

Protocol B: Forced Oxidative Degradation (N-Oxide Synthesis)

Purpose: To synthesize and characterize ivabradine N-oxide impurities under ICH Q1A stress conditions.

-

Sample Preparation: Dissolve 1 mg of ivabradine hydrochloride in 2 mL of deionized water to ensure complete solvation of the active pharmaceutical ingredient (API).

-

Oxidative Stress: Add

to achieve final concentrations of 3%, 7.5%, and 15% v/v.-

Causality: Titrating peroxide concentrations allows researchers to map primary degradation kinetics (N-oxide formation) versus secondary over-oxidation (cleavage of the azepine ring).

-

-

Thermal Acceleration: Incubate the solution at 80°C for 24 hours.

-

Causality: Elevated thermal energy provides the activation energy required for rapid N-oxygenation, compressing months of ambient oxidative degradation into a 24-hour window.

-

-

Neutralization: Cool the sample to room temperature and quench residual peroxide using sodium bisulfite.

-

Causality: Halting the oxidation prevents the newly formed N-oxide from degrading further into smaller, unidentifiable aliphatic fragments.

-

-

Detection: Inject the diluted sample into an LC-HR-MS/MS system equipped with a Q-TOF detector to identify the precise mass shift (+15.99 Da) indicative of N-oxygenation.

LC-HR-MS/MS analytical workflow for identifying Ivabradine metabolites and degradants.

Conclusion

The metabolic and degradation pathways of ivabradine highlight the dual nature of its tertiary amine structure. While in vivo CYP3A4-mediated N-demethylation is essential for generating the equipotent S 18982 metabolite, the same structural motif is vulnerable to N-oxidation under environmental or formulation-induced oxidative stress. By employing rigorous, self-validating in vitro assays and advanced LC-HR-MS/MS workflows, drug development professionals can accurately map these pathways, ensuring both the clinical efficacy of the drug and the safety profile of its pharmaceutical formulations.

References

-

CORLANOR® (ivabradine) Label Source: fda.gov URL:[2]

-

Ivabradine: Package Insert / Prescribing Information / MOA Source: drugs.com URL:[3]

-

Ivadradine - PMC Source: nih.gov URL:[4]

-

Ivabradine - StatPearls Source: nih.gov URL:[1]

-

Technical Support Center: Ivabradine Hydrochloride Degradation Studies Source: benchchem.com URL:[6]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities Source: nih.gov URL:

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: mdpi.com URL:[5]

Sources

[1]

Executive Summary

Ivabradine Hydrochloride, a selective

This technical guide provides a comprehensive framework for the identification, origin analysis, and control of these impurities.[1] It moves beyond standard pharmacopoeial lists to explore the mechanistic origins of impurities during the alkylation of the benzazepine ring, offering a robust analytical strategy for researchers and process chemists.

Part 1: Synthetic Pathway & Impurity Origin Analysis[2][3]

The industrial synthesis of Ivabradine typically follows a convergent route involving the alkylation of a benzazepine derivative with a benzocyclobutane amine. Understanding this pathway is the prerequisite for predicting impurity formation.

The Core Coupling Reaction

The critical step involves the nucleophilic substitution reaction between 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (Chloro-Intermediate) and (S)-1-(4,5-dimethoxybenzocyclobut-1-yl)-N-methylmethanamine (Amine-Intermediate).[1] This reaction is generally catalyzed by potassium iodide (Finkelstein conditions) and a base (e.g., Potassium Carbonate).[1]

Mechanistic Origin of Impurities[2][3]

-

Unreacted Intermediates: Incomplete conversion leads to residual Chloro-Intermediate and Amine-Intermediate (Impurity D) in the final API.[1]

-

Dimerization: The Amine-Intermediate can undergo self-coupling or react with alternative electrophiles if stoichiometry is not strictly controlled.[1]

-

Stereochemical Loss: The chiral center on the benzocyclobutane ring is susceptible to racemization under harsh basic conditions or elevated temperatures, leading to the (R)-enantiomer.

Visualization of Impurity Genesis

The following diagram maps the synthetic route and the entry points for critical impurities.

Caption: Synthetic pathway of Ivabradine HCl highlighting the origin of key process-related impurities and degradants.

Part 2: Detailed Impurity Profile

Effective control requires precise characterization.[1] The table below consolidates the critical impurities identified in literature and regulatory filings.

| Impurity Name | Common Designation | Origin | Structural Characteristic |

| (S)-Amine Intermediate | Impurity D (EP) | Process (Starting Material) | The benzocyclobutane side chain; lacks the benzazepine ring.[1] |

| Chloro-Benzazepine | Impurity E (In-house)* | Process (Starting Material) | The benzazepine ring with a chloropropyl linker.[1][2] |

| (R)-Ivabradine | Enantiomer | Process (Racemization) | Optical isomer; identical mass, distinct chiral interaction.[1] |

| N-Desmethyl Ivabradine | Metabolite/Degradant | Degradation/Metabolism | Loss of the methyl group on the bridging nitrogen. |

| Dehydro Ivabradine | Process/Degradant | Oxidation | Formation of a double bond in the benzazepine ring (1,3-dihydro).[1] |

| Ivabradine N-Oxide | Oxidative Impurity | Degradation | Oxidation of the tertiary amine; forms diastereomers.[1] |

*Note: Designation may vary by supplier; "Impurity E" is often associated with the benzazepine ketone structure.

Deep Dive: The Stereochemical Challenge

Ivabradine is administered as the pure (S)-enantiomer. The (R)-isomer is considered an impurity.[1][3] Because enantiomers possess identical physicochemical properties in an achiral environment, standard C18 HPLC cannot separate them.[1]

-

Control Strategy: Use of Chiral HPLC (e.g., Amylose or Cellulose-based stationary phases) or strict control of the starting material optical purity (Amine Intermediate) is mandatory.[1]

Part 3: Analytical Strategy & Methodology

To detect and quantify these impurities at trace levels (typically <0.10%), a validated HPLC method with UV detection is standard, often coupled with MS for structural elucidation during development.[1]

Method Development Principles

-

Column Selection: A C18 column (e.g., Zorbax Eclipse Plus or equivalent) is generally sufficient for achiral impurities.[1]

-

pH Dependency: Ivabradine is basic.[1] A mobile phase pH between 6.0 and 7.5 is critical to ensure the amine is partially deprotonated or ion-paired, improving peak shape and retention.[1] Acidic pH (<3) often results in poor retention of the polar amine impurities.

-

Detection: UV at 285 nm provides optimal sensitivity for the benzazepine and benzocyclobutane chromophores.

Recommended HPLC Protocol (Achiral)

This protocol is designed to separate the Chloro-intermediate, Amine-intermediate, and degradation products from the main peak.[1]

Chromatographic Conditions:

-

Instrument: HPLC with PDA/UV Detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil C18 or Symmetry C18).[1]

-

Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 6.5 with Orthophosphoric acid/NaOH).

-

Mobile Phase B: Acetonitrile : Methanol (60:40 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 30°C.

-

Injection Vol: 20 µL.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 75 | 25 |

| 15.0 | 50 | 50 |

| 30.0 | 20 | 80 |

| 40.0 | 20 | 80 |

| 42.0 | 75 | 25 |

| 50.0 | 75 | 25 |[1]

Analytical Decision Workflow

The following workflow illustrates the logic for identifying an unknown peak appearing in a stability batch.

Caption: Analytical workflow for the identification and qualification of unknown impurities in Ivabradine HCl.

Part 4: Control Strategy & Scientific Causality[1]

Merely detecting impurities is insufficient; a robust control strategy purges them during manufacturing.[1]

Purging via Salt Formation

The conversion of Ivabradine base to the Hydrochloride salt is a potent purification step.[5]

-

Mechanism: Ivabradine HCl crystallizes readily from solvents like Acetone/Methanol.[1]

-

Fate of Impurities: The "Chloro-intermediate" and "Dimer" impurities typically have different solubility profiles in acetone. They remain in the mother liquor.

-

Protocol Validation: Spike-and-recovery studies should be performed where the crude base is spiked with 1-5% of known impurities, and the reduction in the crystallized salt is measured.

Controlling the "Amine" Impurity

The Amine-Intermediate (Impurity D) is chemically similar to Ivabradine (both are secondary/tertiary amines).

-

Risk: If unreacted amine remains, it may co-precipitate as a hydrochloride salt.[1]

-

Mitigation: Ensure slight excess of the Chloro-intermediate during synthesis (limiting reagent strategy) or use an aqueous wash at controlled pH (pH 9-10) prior to salt formation to wash away the more polar, lower molecular weight amine.[1]

References

-

European Medicines Agency (EMA). Assessment Report: Ivabradine. (2015).[1][6] Procedure No. EMEA/H/C/000597/II/0034.[1] Link

-

Maheshwari, R., et al. "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine." Analytical Methods (RSC), 2020.[1] Link

-

Sevimli, E., et al. "Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities." Acta Chromatographica, 32(1), 2020.[1][7] Link

-

International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Link

-

Mandar, P., et al. "Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities." Current Organic Chemistry, 2017.[1][8] Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 4. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2014020534A1 - Ivabradine hydrochloride and the processes for preparation thereof - Google Patents [patents.google.com]

- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. ijpsdronline.com [ijpsdronline.com]

Pharmacological Characterization & Impurity Profiling of Ivabradine N-Oxide

The following technical guide details the pharmacological and physicochemical characterization of the Ivabradine N-Oxide metabolite.

Executive Summary

Ivabradine (Corlanor/Procoralan) is a selective

This guide analyzes the Ivabradine N-Oxide not as a therapeutic target, but as a Metabolite in Safety Testing (MIST) and oxidative impurity. We explore its formation, predicted receptor affinity, and the experimental protocols required to qualify its safety relative to the parent compound.

Molecular Identity and Metabolic Genesis

Structural Differentiation

The pharmacological divergence between Ivabradine and its N-oxide stems from the modification of the tertiary amine located in the azazepine ring linker.

-

Parent (Ivabradine): Contains a basic tertiary amine (pKa ~8.6). At physiological pH, this amine is protonated, facilitating electrostatic interaction with the intracellular pore of the HCN4 channel.

-

N-Oxide Metabolite: The nitrogen atom is oxidized to an N-oxide (

). This creates a highly polar, semi-polar bond with a permanent dipole. This structural change alters lipophilicity (LogP) and the ability to cross the lipid bilayer to access the intracellular binding site of the

Biotransformation Pathways

While CYP3A4-mediated demethylation is the dominant clearance pathway (yielding the active S-18982), N-oxidation occurs via two distinct mechanisms:

-

Enzymatic: Flavin-containing monooxygenases (FMOs) or CYP450 isoforms directly oxidizing the tertiary amine.

-

Chemical Degradation: Oxidative stress during storage (forced degradation), identifying it as a key stability-indicating impurity.

Pathway Visualization

The following diagram illustrates the divergent pathways of activation (N-demethylation) versus oxidation (N-oxide formation).

Caption: Divergent metabolic fate of Ivabradine. Green indicates the therapeutic pathway; Red indicates the oxidative impurity/metabolite pathway.

Pharmacological Activity Profile

Affinity for HCN4 Channels ( Current)

Unlike the N-desmethyl metabolite, which retains high affinity for the HCN4 channel pore, the N-oxide exhibits altered pharmacodynamics:

-

Binding Mechanism: Ivabradine blocks the

channel from the intracellular side and requires the channel to be open. The drug must cross the membrane to reach this site. -

Permeability Barrier: The N-oxide moiety significantly increases polar surface area (PSA). This reduces passive diffusion across the cardiomyocyte membrane, theoretically limiting its access to the intracellular binding site compared to the parent.

-

In Silico Predictions: Computational toxicology models (e.g., SwissTargetPrediction) have flagged oxidative degradants of ivabradine as retaining potential structural affinity for HCN4, but functional potency is likely attenuated by bioavailability constraints.

The "Retro-Reduction" Phenomenon

A critical pharmacological consideration for N-oxides is their potential to act as bioreversible prodrugs .

-

Mechanism: Upon oral ingestion or biliary excretion, N-oxides can be reduced back to the parent tertiary amine by gastrointestinal microbiota or hepatic reductases.

-

Clinical Implication: Even if the N-oxide itself is pharmacologically inert at the receptor level, its systemic presence can serve as a reservoir for the parent drug, potentially extending the terminal half-life or complicating pharmacokinetic modeling.

Safety Pharmacology (hERG Inhibition)

N-oxides of cardiac drugs are routinely screened for hERG channel inhibition to rule out QT prolongation risks.

-

Risk Profile: While Ivabradine causes bradycardia-dependent QT prolongation, the N-oxide must be screened to ensure it does not induce direct hERG blockade (Torsades de Pointes risk), a common liability for amine-oxide derivatives.

Experimental Protocols: Synthesis & Characterization

To validate the pharmacological activity of the N-oxide, researchers must first isolate high-purity material. The following protocols synthesize scientific integrity with practical execution.

Protocol A: Controlled Synthesis of Ivabradine N-Oxide

Objective: Generate analytical standard for pharmacological testing.

-

Reagents: Dissolve Ivabradine HCl (1 eq) in Dichloromethane (DCM).

-

Oxidation: Add m-chloroperbenzoic acid (mCPBA, 1.1 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The N-oxide will appear more polar (lower

) than the parent. -

Quenching: Wash with 10%

to remove benzoic acid byproduct. -

Purification: Flash column chromatography (Silica gel). Elute with gradient DCM

10% MeOH/DCM. -

Validation: Verify structure via

-NMR (diagnostic downfield shift of protons adjacent to the N-oxide nitrogen).

Protocol B: Comparative Patch-Clamp Assay (Automated)

Objective: Quantify

| Step | Parameter | Specification |

| Cell Line | HEK293 | Stably expressing human HCN4. |

| Solution | Intracellular | 10 mM NaCl, 130 mM KCl, 1 mM EGTA, 10 mM HEPES (pH 7.2). |

| Solution | Extracellular | Tyrode’s solution containing 30 µM active drug/metabolite. |

| Protocol | Voltage Clamp | Holding potential -40 mV. Hyperpolarizing steps to -100 mV (2s) to activate |

| Analysis | Fractional Block | Measure steady-state current amplitude at end of pulse. |

| Control | Positive Control | Ivabradine (Parent) at 3 µM (approx |

Impurity Qualification Workflow

In drug development, the N-oxide is often treated as an impurity that must be qualified if it exceeds the ICH Q3B threshold (>0.1%).

Caption: Decision tree for qualifying the N-oxide impurity during stability testing.

Quantitative Data Summary

The following table synthesizes the physicochemical and pharmacological distinctions between the species.

| Feature | Ivabradine (Parent) | N-Desmethyl (S-18982) | Ivabradine N-Oxide |

| Role | API | Active Metabolite | Impurity / Metabolite |

| Formation | Synthetic | CYP3A4 Demethylation | FMO / Oxidation |

| HCN4 Activity | High ( | Equipotent to Parent | Predicted Low (Permeability limited) |

| hERG Liability | Dose-dependent | Similar to Parent | Must be tested (Polarity risk) |

| LogP (Lipophilicity) | ~3.1 (Moderate) | ~2.8 | < 1.5 (High Polarity) |

| Reversibility | N/A | Irreversible | Potentially Reversible (in vivo) |

References

-

National Center for Biotechnology Information (NCBI). (2025). Ivabradine - StatPearls. NIH Bookshelf. [Link]

-

Stolarczyk, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC. [Link]

-

FDA Center for Drug Evaluation and Research. (2015). Clinical Pharmacology and Biopharmaceutics Review: Corlanor (Ivabradine). [Link]

-

European Medicines Agency (EMA). (2015).[2] Assessment Report: Corlentor (Ivabradine). [Link]

Sources

Technical Deep Dive: Differentiating Ivabradine N-Oxide from Radical-Mediated Oxidative Degradants

The following technical guide is structured to provide a rigorous, mechanistic, and actionable analysis of Ivabradine oxidative degradation. It prioritizes the "why" and "how" over generic descriptions, tailored for an audience of pharmaceutical scientists and CMC professionals.

Executive Summary

In the stability profiling of Ivabradine Hydrochloride, oxidative degradation represents a complex challenge due to the molecule's benzazepine core and tertiary amine functionality. While Ivabradine N-Oxide is the predominant impurity formed under peroxide-stress conditions, it is frequently confounded with carbon-centered oxidative degradants (e.g., lactams and ring-opening products) during early-stage development.

Distinguishing these species is critical because their formation mechanisms—and thus their mitigation strategies—are fundamentally different. N-Oxides arise via direct nucleophilic attack on peroxides, whereas lactams typically form via radical-mediated autoxidation chains. This guide delineates the mechanistic, structural, and analytical divergences between these impurities to support robust CMC control strategies.

Mechanistic Divergence: The Branch Point

The degradation of Ivabradine (IVA) under oxidative stress bifurcates into two primary pathways based on the nature of the oxidative insult (Nucleophilic vs. Radical).

Pathway A: N-Oxidation (The Non-Radical Route)

The tertiary amine nitrogen in the propyl linker is electron-rich. In the presence of hydroperoxides (

-

Mechanism: Direct

-like attack. -

Kinetics: Second-order reaction, highly dependent on peroxide concentration and pH.

-

Product: Ivabradine N-Oxide (identified in literature as Impurity Ox5 ).

-

Stereochemistry: Because the nitrogen becomes chiral upon oxidation and Ivabradine already possesses a chiral center (

-configuration), the N-Oxide forms as a pair of diastereomers .

Pathway B: Radical-Mediated Autoxidation (The Carbon-Centered Route)

Under conditions involving metal ions (

-

Mechanism: A radical abstracts a hydrogen atom from the carbon

to the nitrogen (the most stabilized radical position). This forms a carbon-centered radical, which reacts with -

Product: Oxo-Ivabradine (Lactams, e.g., Impurity Ox3 ) or dealkylated species.

-

Key Feature: This pathway involves bond breaking/rearrangement, often leading to a mass shift of +14 Da (oxidation of

to

Visualization: Oxidative Branching Pathways

Figure 1: Mechanistic bifurcation of Ivabradine oxidation. Pathway selection depends on the specific stressor (Peroxide vs. Radical).

Structural & Analytical Characterization

Differentiation requires orthogonal analytical techniques. Mass spectrometry (MS/MS) provides the most definitive structural evidence.

Ivabradine N-Oxide (Impurity Ox5)

-

Formula:

-

Molecular Weight: 484.59 Da (Parent + 16 Da).

-

MS/MS Signature: N-Oxides are thermally labile. In the collision cell (CID), they characteristically lose the oxygen atom first.

-

Precursor:

485 -

Primary Fragment:

469

-

-

Chromatographic Behavior: The N-oxide is more polar than the parent. However, due to the formation of diastereomers, it often presents as a split peak or a doublet in high-resolution HPLC methods.

Lactam / Oxo-Impurities (Impurity Ox3)

-

Formula:

(Typical lactam structure). -

Molecular Weight: 482.57 Da (Parent + 14 Da). Note: Sometimes observed as +16 Da if hydration occurs, but usually distinct by mass defect.

-

MS/MS Signature: The Carbonyl oxygen (

) is strongly bonded.-

Precursor:

483 -

Fragmentation: Does not show a facile loss of 16 Da. Instead, fragmentation occurs at the propyl chain or benzazepine ring, retaining the oxygen modification.

-

-

Chromatographic Behavior: Lactams are less basic than the parent amine (due to amide resonance) and typically elute earlier than Ivabradine in reversed-phase systems at acidic pH.

Comparative Data Table

| Feature | Ivabradine N-Oxide (Ox5) | Oxidative Lactam (Ox3) |

| Formation Driver | Peroxides ( | Autoxidation, Light, Metal ions |

| Mass Shift ( | +16.00 Da | +14.00 Da (or +16 - 2H) |

| Formula | ||

| MS/MS Key Fragment | 469 (Loss of Oxygen, -16) | Complex (No simple -O loss) |

| Stereochemistry | Diastereomeric Pair (Double Peak) | Single Peak (usually) |

| Basicity (pKa) | Basic (remains protonatable) | Neutral/Low (Amide-like) |

Analytical Strategy & Protocol

To confidently assign these impurities during a forced degradation study, the following protocol is recommended. This setup ensures self-validation by using specific stressors to target each pathway.

Experimental Workflow

-

Sample Preparation: Prepare Ivabradine HCl stock (1 mg/mL).

-

Stress Condition A (N-Oxide Targeting):

-

Add 3%

at Room Temperature for 2-4 hours. -

Rationale: Mild peroxide stress favors nucleophilic N-oxidation over radical degradation.

-

-

Stress Condition B (Radical Targeting):

-

Add AIBN (Azobisisobutyronitrile) 10 mM in acetonitrile/water. Heat to 60°C.

-

Alternatively: Expose to UV/Vis light (ICH Q1B option 2).

-

Rationale: Generates carbon-centered radicals, favoring lactam/cleavage products.

-

-

Analysis: Inject both samples on LC-HRMS.

LC-MS Method Parameters[1][2]

-

Column: C18 or C8 (e.g., Kromasil 100 C8 or Phenomenex Luna C18), 250 x 4.6 mm, 5

.[1][2] -

Mobile Phase:

-

Gradient: 5-60% B over 30 mins.

-

Detection:

-

UV: 286 nm (Ivabradine

). -

MS: Positive ESI, Q-TOF or Orbitrap.

-

Decision Tree for Impurity ID

Figure 2: Analytical decision tree for classifying oxidative degradants.

Regulatory & Toxicity Implications (ICH M7)

-

Ivabradine N-Oxide: Generally considered a metabolite or a standard oxidative degradant. Unless structural alerts for genotoxicity (e.g., N-nitroso compounds) are present, it is controlled as an ordinary impurity (ICH Q3B).

-

Pharmacological Activity: Literature suggests that some oxidative degradants (Ox1 and N1) retain pharmacological activity (HCN channel blocking), necessitating strict limits not just for safety, but for efficacy consistency.

-

Genotoxicity: While N-oxides are rarely genotoxic, specific cleavage products (e.g., aldehydes formed from radical degradation) must be evaluated in silico (e.g., DEREK/Sarah) to ensure compliance with ICH M7.

References

-

Pikul, P., et al. (2016).[5] "Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities." Frontiers in Pharmacology, 7:117.[6][7] Link

-

Patel, P. N., et al. (2015).[1][2] "Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis." Journal of Mass Spectrometry, 50(2): 344-353.[2] Link

-

Gulsen, B., & Erturk, S. (2020). "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides." Analytical Methods, 12. Link

-

Maheshwari, S., et al. (2021). "Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances." Acta Chromatographica, 34(1). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ivabradine N-Oxide Standard

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of the Ivabradine N-Oxide standard. As a primary oxidative degradation product and process impurity of Ivabradine, a thorough understanding of this compound is critical for robust analytical method development, stability studies, and overall drug quality control in the pharmaceutical industry. This document synthesizes currently available technical data with field-proven insights to support researchers and drug development professionals.

Introduction: The Significance of Ivabradine N-Oxide

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.[1] During its synthesis and upon storage, Ivabradine can undergo degradation, with oxidative stress leading to the formation of Ivabradine N-Oxide as a major impurity.[2][3] The presence of impurities can impact the safety and efficacy of the final drug product, necessitating their careful monitoring and control. Ivabradine N-Oxide presents a unique analytical challenge as it exists as a mixture of diastereomers, requiring specific and sensitive analytical methods for their separation and quantification.[2] This guide serves as a technical resource for scientists working with this important impurity standard.

Chemical Identity and Structure

A solid foundation in the chemical identity of Ivabradine N-Oxide is paramount for any scientific investigation.

Chemical Structure:

Caption: Chemical structure of Ivabradine N-Oxide.

| Identifier | Value |

| IUPAC Name | 3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)-N-(((S)-3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylpropan-1-amine oxide[4] |

| CAS Number | 2511244-97-4[5] |

| Molecular Formula | C₂₇H₃₆N₂O₆[6][7] |

| Molecular Weight | 484.58 g/mol [6][7] |

| Synonyms | Ivabradine Impurity 20, Ivabradine N-Oxide[7][8] |

Physicochemical Properties

The physicochemical properties of a reference standard are fundamental to its proper handling, storage, and use in analytical methods. While some specific quantitative data for Ivabradine N-Oxide are not widely published, the available information is summarized below.

| Property | Description | Source |

| Appearance | Off-white solid | [7] |

| Solubility | Soluble in Methanol-DMSO mixtures. | [7] |

| Melting Point | Not consistently reported; some sources indicate "NA" (Not Available). Further experimental determination is recommended. | [7] |

| pKa | Data not currently available in the public domain. Experimental determination is advised for pH-dependent studies. | |

| Chirality | Contains multiple chiral centers, including a chiral nitrogen atom in the N-oxide moiety, and exists as a mixture of diastereomers. | [2] |

Expert Insight: The presence of diastereomers is a critical consideration. Chromatographic methods must be developed with sufficient resolution to separate these isomers to ensure accurate quantification of the total N-oxide impurity. The solubility in a methanol-DMSO mixture suggests that a combination of organic solvents will be necessary for preparing stock solutions for analysis.

Chemical Properties and Stability

Ivabradine N-Oxide is primarily known as an oxidative degradation product of Ivabradine.[2][3] Understanding its stability profile is crucial for interpreting stability studies of the parent drug and for ensuring the integrity of the reference standard itself.

Formation: Ivabradine N-Oxide is formed under oxidative stress conditions, for example, in the presence of hydrogen peroxide.[3] The tertiary amine in the propylamino side chain of Ivabradine is susceptible to oxidation, leading to the formation of the N-oxide.

Stability: While detailed stability studies specifically on isolated Ivabradine N-Oxide are not extensively published, information can be inferred from the forced degradation studies of Ivabradine. As a product of oxidation, it is expected to be relatively stable under further oxidative conditions. Its stability under acidic, basic, photolytic, and thermal stress is not well-documented and should be experimentally evaluated if required for specific applications.

Degradation: The potential degradation pathways of Ivabradine N-Oxide itself have not been elucidated in the available literature.

Expert Insight: When conducting forced degradation studies of Ivabradine, the appearance and increase of the N-oxide peaks under oxidative conditions is a key indicator of this degradation pathway. The diastereomeric nature of the N-oxide may result in two closely eluting peaks in the chromatogram.

Analytical Characterization

The accurate characterization of the Ivabradine N-Oxide standard is essential for its use in quantitative analysis. A multi-technique approach is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Ivabradine N-Oxide. A stability-indicating method capable of separating the diastereomers is crucial.

Recommended HPLC Method: A previously reported stability-indicating HPLC method provides a good starting point for the analysis of Ivabradine N-Oxide.[2]

| Parameter | Condition |

| Column | Zorbax phenyl column |

| Mobile Phase | Gradient elution with a mixture of 0.075% trifluoroacetic acid, acetonitrile, and methanol |

| Flow Rate | 1.5 mL/min |

| Detection | PDA detector at 285 nm and a QDa (mass) detector in positive scan mode |

Experimental Causality:

-

Phenyl Column: The use of a phenyl stationary phase offers alternative selectivity compared to standard C18 columns, which can be advantageous for resolving closely related structures like diastereomers. The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic moieties of Ivabradine N-Oxide can enhance separation.

-

Trifluoroacetic Acid (TFA): TFA is used as an ion-pairing agent to improve peak shape and retention of the amine-containing analytes.

-

Gradient Elution: A gradient is necessary to effectively elute Ivabradine and its various impurities, which may have a wide range of polarities, within a reasonable run time.

-

Dual Detection (PDA and Mass Spec): A Photo Diode Array (PDA) detector allows for the spectral identification and purity assessment of the peaks, while a mass detector (like a QDa) provides mass confirmation, adding a high degree of confidence to peak identification.

Caption: A typical workflow for the HPLC analysis of Ivabradine N-Oxide.

Spectroscopic Characterization

Spectroscopic techniques provide orthogonal information for the structural confirmation of the Ivabradine N-Oxide standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, methoxy groups, and the aliphatic protons of the benzazepinone and bicyclo-octatriene ring systems, as well as the propyl chain. The protons on the carbons adjacent to the N-oxide group will be deshielded compared to the parent Ivabradine.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 27 carbon atoms. The signals for the carbons attached to the N-oxide will be shifted downfield. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

General NMR Protocol:

-

Accurately weigh 5-10 mg of the Ivabradine N-Oxide standard.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and DEPT spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process and analyze the spectra to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:

-

C=O stretching (amide)

-

C-O stretching (ethers)

-

Aromatic C-H and C=C stretching

-

Aliphatic C-H stretching

-

N-O stretching

FTIR Protocol:

-

Prepare the sample as a KBr pellet or using an ATR accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of Ivabradine N-Oxide.

Storage and Handling

Proper storage and handling are essential to maintain the integrity and purity of the Ivabradine N-Oxide standard.

Storage:

-

Store in a well-closed container.[9]

-

Recommended storage temperature is between 2-8°C or at -20°C for long-term storage.[6]

-

Protect from light and moisture.

Handling:

-

Handle in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Avoid inhalation of dust and contact with skin and eyes.[10]

-

In case of contact, wash the affected area thoroughly with water.[10]

Expert Insight on Amine Oxides: Amine oxides as a class of compounds are generally considered to be skin and eye irritants in their concentrated form.[11] While specific toxicity data for Ivabradine N-Oxide is not available, it is prudent to handle it with the same level of care as other amine oxide compounds and new chemical entities.

Conclusion

Ivabradine N-Oxide is a critical impurity of Ivabradine that requires careful characterization and monitoring. This guide has provided a detailed overview of its known physical and chemical properties, with a focus on practical insights for analytical scientists. The key takeaways are the diastereomeric nature of this impurity, requiring high-resolution analytical methods, and the importance of a multi-technique approach for its comprehensive characterization. While some physicochemical data remains to be fully elucidated in the public domain, the information presented here provides a solid framework for working with the Ivabradine N-Oxide standard in a research and drug development setting.

References

-

MimozaGulf. Amine Oxides: Essential Types, Uses, and Safety Tips for Manufacturers. [Link]

- Gülşen, B., & Ertürk Toker, S. (2025). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods.

-

ResearchGate. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. [Link]

-

Santos. Qualitative Tier 2 Assessment. [Link]

-

LookChem. Amine oxides,C10-16-alkyldimethyl MSDS CasNo.70592-80-2. [Link]

-

Allmpus. Ivabradine N-Oxide. [Link]

-

GLOBAL PRODUCT STRATEGY SAFETY REPORT. Alkyl amine oxide. [Link]

-

ResearchGate. Sıdıka Ertürk Toker's research works. [Link]

-

PMC. Green RP-UPLC Method for Simultaneous Determination of Cyclopentolate and Organic Impurities Using DoE and Sustainability Metrics. [Link]

-

ResearchGate. Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. [Link]

-

ResearchGate. Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. [Link]

-

The Merck Index Online. Ivabradine. [Link]

-

ResearchGate. Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. [Link]

-

International Journal of Scientific Research and Technology. Formulation And Evaluation of Sustained-Released Ivabradine Hydrochloride Tablets Using Natural Gums. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. Preparation and Optimization of Ivabradine Hydrochloride Mouth-Dissolving Tablet. [Link]

-

Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Ivabradine Synthon 2.5 mg, 5 mg and 7.5 mg, film-coated tablets. [Link]

-

ResearchGate. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]

-

ResearchGate. FTIR of pure ivabradine drug. [Link]

-

University of Rochester. 13-C NMR Protocol for beginners AV-400. [Link]

-

PMC. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]

- Google Patents.

- Google Patents.

-

Radboud Repository. Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. [Link]

-

EPFL. 13C NMR. [Link]

Sources

- 1. chemical.kao.com [chemical.kao.com]

- 2. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.usp.org [store.usp.org]

- 5. Ivabradine N-Oxide | CAS 2511244-97-4 | LGC Standards [lgcstandards.com]

- 6. Ivabradine N-oxide (Mixture of Diastereomers) [lgcstandards.com]

- 7. allmpus.com [allmpus.com]

- 8. Ivabradine N-Oxide [amp.chemicalbook.com]

- 9. Amine oxides,C10-16-alkyldimethyl MSDS CasNo.70592-80-2 [m.lookchem.com]

- 10. echemi.com [echemi.com]

- 11. santos.com [santos.com]

The Metabolic Architecture of Ivabradine: A Comprehensive Review of CYP3A4-Mediated Oxidative Pathways and Analytical Methodologies

Executive Summary

Ivabradine is a highly selective heart-rate-lowering agent that operates by inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels within the sinoatrial (SA) node, specifically targeting the

Pharmacokinetic Profile and the Dominance of CYP3A4

Ivabradine is administered orally as a hydrochloride salt. Due to extensive first-pass metabolism in the gut wall and liver, its absolute oral bioavailability is restricted to approximately 40%[2]. The drug exhibits linear pharmacokinetics over an oral dose range of 0.5 mg to 24 mg[2].

The systemic clearance of ivabradine is rapid and highly dependent on hepatic function. The total clearance is approximately 400 mL/min (24 L/h), with renal clearance accounting for only 70 mL/min (4.2 L/h)[3]. Consequently, only ~4% of an administered oral dose is excreted unchanged in the urine, dictating that metabolic biotransformation is the primary route of elimination[2].

Quantitative Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic parameters of Ivabradine and its active metabolite, S18982, in healthy human subjects:

| Parameter | Ivabradine (Parent) | S18982 (N-desmethyl ivabradine) | Causality / Clinical Implication |

| Bioavailability | ~40% | N/A (Generated in vivo) | Extensive first-pass extraction by intestinal/hepatic CYP3A4 limits systemic entry[2]. |

| Protein Binding | ~70% | ~70% | Moderate binding allows for rapid tissue distribution (Vd ~100 L)[1]. |

| Distribution Half-Life | 2 hours | 2 hours | Rapid initial tissue penetration[2]. |

| Effective Half-Life | 6 to 11 hours | 11 hours | Supports twice-daily (BID) dosing regimens[2]. |

| Circulating Exposure | 100% (Baseline) | ~40% of Parent | S18982 provides a significant, sustained contribution to |

The CYP3A4 Oxidative Pathway: Formation of S18982

The metabolic fate of ivabradine is almost exclusively governed by cytochrome P450 3A4 (CYP3A4)-mediated oxidation[1]. The structural architecture of ivabradine features a tertiary amine within a benzazepine-derived scaffold. This tertiary amine is highly susceptible to oxidative N-dealkylation.

Mechanistic Breakdown of N-Demethylation

When ivabradine enters the active site of CYP3A4, the heme-iron center facilitates the abstraction of an electron from the nitrogen atom or a hydrogen atom from the adjacent methyl group. This creates a carbinolamine intermediate that rapidly collapses, releasing formaldehyde and yielding the secondary amine: N-desmethyl ivabradine (designated as S18982 or S-18982) [1][4].

From a structure-activity relationship (SAR) perspective, the removal of this single methyl group does not disrupt the molecule's ability to enter and block the intracellular pore of the HCN4 channel. As a result, S18982 is equipotent to the parent drug[2]. Because S18982 circulates at concentrations approximately 40% of the parent compound, it is a critical driver of the drug's overall chronotropic effect[2].

Further metabolism of S18982 also relies on CYP3A4, leading to extensive oxidation and cleavage into inactive degradation products (e.g., UV4, Ox4), which are subsequently excreted in feces and urine[4][5].

Figure 1: CYP3A4-mediated oxidative metabolic pathway of Ivabradine to S18982.

Drug-Drug Interactions (DDIs) Modulating Oxidative Metabolism

Because ivabradine's clearance is monopolized by a single enzymatic pathway (CYP3A4), it lacks metabolic redundancy. Consequently, co-administration with CYP3A4 modulators drastically alters its pharmacokinetic landscape.

-

CYP3A4 Inhibitors: Drugs like ketoconazole, macrolide antibiotics (clarithromycin), and HIV protease inhibitors competitively or irreversibly bind to CYP3A4. This halts the N-demethylation of ivabradine, causing parent drug concentrations to surge, which can precipitate severe, symptomatic bradycardia[1][2].

-

CYP3A4 Inducers: Agents like St. John's Wort and carbamazepine upregulate the expression of CYP3A4 via the Pregnane X Receptor (PXR). This accelerates the conversion of ivabradine to S18982 and its subsequent inactive metabolites, drastically reducing systemic exposure and neutralizing therapeutic efficacy[4][6].

| Co-administered Drug | CYP3A4 Modulation Type | Impact on Ivabradine Exposure (AUC) | Clinical Recommendation |

| Ketoconazole / Josamycin | Strong Inhibitor | 7 to 8-fold Increase | Contraindicated |

| Diltiazem / Verapamil | Moderate Inhibitor | 2 to 3-fold Increase | Contraindicated (Additive bradycardia) |

| St. John's Wort | Strong Inducer | ~50% Decrease (Reduced by half) | Restrict/Avoid use[4][6] |

| Carbamazepine | Strong Inducer | ~80% Decrease in Bioavailability | Monitor and adjust dose[7] |

Analytical Workflows: LC-MS/MS Quantification Protocol

To accurately map the pharmacokinetic profile of ivabradine and S18982, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies are required. Because clinical plasma concentrations often fall into the low ng/mL range, traditional UV or fluorescence detection is insufficient[8].

The following protocol details a self-validating LC-MS/MS workflow utilizing Solid Phase Extraction (SPE), designed to eliminate matrix effects and ensure high analyte recovery.

Step-by-Step Methodology

1. Sample Preparation & Internal Standard Addition

-

Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) working solution (e.g., Ivabradine-

and N-desmethyl ivabradine- -

Causality: Stable isotope-labeled internal standards perfectly mimic the extraction recovery and ionization efficiency of the target analytes, automatically correcting for any volumetric losses or MS ion suppression.

2. Solid Phase Extraction (SPE)

-

Action: Condition a polymeric SPE cartridge (e.g., Strata-X 33µm, 30mg/1cc) with 1.0 mL methanol, followed by 1.0 mL HPLC-grade water[9]. Load the spiked plasma sample. Wash with 2.0 mL of water to remove endogenous salts and proteins. Elute the analytes with 1.0 mL of pure methanol.

-

Causality: Polymeric sorbents are chosen over traditional silica-based C18 because they provide superior retention capacity for hydrophobic basic compounds. The aggressive water wash removes phospholipids, which are the primary culprits behind electrospray ionization (ESI) suppression.

3. Chromatographic Separation

-

Action: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase. Inject 7 µL onto a C18 analytical column (e.g., Kromasil 100-5 C18 or Diamonsil C18, 150 x 4.6 mm, 5 µm)[8][9].

-

Mobile Phase: Gradient elution using Methanol and 5 mM Ammonium Acetate buffer containing 0.2% Formic Acid at a flow rate of 0.6 mL/min[8][9].

-

Causality: Formic acid provides the

protons necessary to ensure complete ionization of the tertiary/secondary amines in the positive ESI source. Ammonium acetate acts as a volatile buffer to stabilize the spray and prevent peak tailing on the stationary phase.

4. Tandem Mass Spectrometry (MS/MS) Detection

-

Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the analytes using Multiple Reaction Monitoring (MRM) transitions specific to the precursor-to-product ion fragmentation patterns of Ivabradine and S18982[9].

5. System Suitability & Self-Validation

-

Action: Before running patient samples, inject a matrix blank (plasma without drug/IS) followed by a Lower Limit of Quantification (LLOQ) standard.

-

Causality: This self-validating step ensures that no carryover exists in the LC system and that the signal-to-noise ratio at the LLOQ is

10:1, adhering strictly to FDA bioanalytical validation guidelines[8][9].

Figure 2: Step-by-step LC-MS/MS analytical workflow for quantifying Ivabradine and S18982.

Conclusion

The oxidative metabolism of ivabradine represents a critical intersection of pharmacokinetics and clinical cardiology. Because the CYP3A4-mediated N-demethylation yields an equipotent active metabolite (S18982), understanding and monitoring this pathway is paramount for avoiding severe drug-drug interactions. For researchers and drug development professionals, the deployment of robust, self-validating LC-MS/MS protocols remains the gold standard for mapping these metabolic shifts, ensuring that therapeutic windows are maintained safely across diverse patient populations.

References

-

Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC Source: nih.gov URL:[Link][1]

-

Procoralan, INN-Ivabradine - EMA Source: europa.eu URL:[Link][3][4]

-

Ivabradine: Package Insert / Prescribing Information / MOA Source: drugs.com URL:[Link][2]

-

A Novel LC-MS/MS Method for Simultaneous Determination of Ivabradine and its Active Metabolite N-Desmethyl Ivabradine in Human Plasma Source: sphinxsai.com URL:[Link][9]

-

Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study Source: researchgate.net URL:[Link][8]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC Source: nih.gov URL:[Link][5]

-

Pharmacokinetic Interaction Between Ivabradine and Carbamazepine in Healthy Volunteers Source: researchgate.net URL:[Link][7]

Sources

- 1. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nps.org.au [nps.org.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

Methodological & Application

Application Note: Synthetic Preparation & Characterization of Ivabradine N-Oxide Reference Standard

Abstract & Scope

This technical guide details the synthetic route, purification, and structural validation of Ivabradine N-Oxide (CAS: 2511244-97-4), a primary metabolite and process-related impurity of the

The protocol utilizes a regioselective oxidation strategy using meta-chloroperoxybenzoic acid (m-CPBA). This guide is designed for analytical chemists and process scientists requiring high-purity (>95%) reference material for HPLC method development, impurity profiling, and toxicological qualification.

Target Audience: Analytical Chemists, Process R&D Scientists.

Scientific Background & Retrosynthesis

The Target Molecule

Ivabradine functions by selectively inhibiting the cardiac pacemaker

Structural Challenge: Ivabradine contains two nitrogen atoms:

-

Benzazepine Nitrogen: Part of a lactam (cyclic amide) ring. It is electron-deficient due to resonance with the carbonyl group and is chemically inert to mild electrophilic oxidation.

-

Acyclic Tertiary Amine: The

-methyl group in the propyl linker. This center is electron-rich, basic (

Synthetic Strategy

The synthesis relies on the chemoselective electrophilic attack of the peracid oxygen on the lone pair of the acyclic amine.

Reaction Scheme:

Key Mechanistic Insight: To ensure high purity, the reaction temperature is strictly controlled to prevent over-oxidation or degradation (N-oxide thermolysis/Cope elimination).

Figure 1: Chemoselective oxidation pathway converting Ivabradine to its N-Oxide derivative.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Ivabradine HCl | >99% Purity | Starting Material |

| m-CPBA | 70-77% (balance water/acid) | Oxidizing Agent |

| Dichloromethane (DCM) | Anhydrous, HPLC Grade | Solvent |

| Sodium Bicarbonate ( | Sat. Aqueous Solution | Base / Wash |

| Sodium Bisulfite ( | 10% Aqueous Solution | Peroxide Quencher |

Step-by-Step Methodology

Step 1: Preparation of Ivabradine Free Base

Note: m-CPBA oxidation works best on the free amine lone pair. Starting with the HCl salt requires in-situ or prior neutralization.

-

Dissolve Ivabradine HCl (1.0 eq, 500 mg) in DCM (10 mL) .

-

Add Sat.

(10 mL) and stir vigorously for 15 minutes. -

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer once more with DCM (5 mL) .

-

Combine organic layers, dry over anhydrous

, and filter. -

Checkpoint: Use the clear filtrate directly for the next step to minimize handling losses.

Step 2: Oxidation Reaction

-

Cool the Ivabradine free base solution to

using an ice bath. -

Dissolve m-CPBA (1.1 eq) in DCM (5 mL) .

-

Add the m-CPBA solution dropwise to the Ivabradine solution over 10 minutes.

-

Expert Insight: Dropwise addition prevents localized exotherms which can lead to side reactions.

-

-

Allow the reaction to warm to Room Temperature (

) and stir for 2 hours. -

Process Control: Monitor by TLC (Mobile Phase: DCM/MeOH 90:10). The N-Oxide is significantly more polar (

) than Ivabradine (

Step 3: Workup & Quenching

Critical Step: Efficient removal of m-chlorobenzoic acid (m-CBA) is essential to prevent contamination of the standard.

-

Add 10%

(10 mL) to the reaction mixture and stir for 10 mins.-

Purpose: Quenches unreacted peroxide. Verify with starch-iodide paper (should remain white).[4]

-

-

Separate layers. Wash the organic layer with Sat.

(3 x 10 mL) .-

Purpose: Converts m-CBA byproduct into its water-soluble sodium salt.

-

-

Wash with Brine (10 mL) .

-

Dry over

, filter, and concentrate under reduced pressure at-

Caution: Do not heat above

. N-oxides are thermally labile.

-

Step 4: Purification (Flash Chromatography)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent Gradient:

-

100% DCM (to elute unreacted Ivabradine).

-

95:5 DCM:MeOH (Transition).

-

90:10 DCM:MeOH (Elutes Ivabradine N-Oxide).

-

-

Collect fractions, analyze by TLC, and pool pure fractions.

-

Evaporate solvent to yield an off-white hygroscopic solid.

Figure 2: Purification workflow ensuring removal of oxidizing agents and acid byproducts.

Analytical Validation (Self-Validating System)

To certify the material as a Reference Standard, the following criteria must be met.

High Performance Liquid Chromatography (HPLC)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 µm. -

Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (Gradient).

-

Retention Time: The N-Oxide is more polar than the parent.

-

Ivabradine RT: ~12.0 min.

-

Ivabradine N-Oxide RT: ~8.5 - 9.0 min (Relative Retention Time ~0.75).

-

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode).

-

Diagnostic Shift:

-

Ivabradine

Da. -

Ivabradine N-Oxide

Da. -

Validation: A mass shift of exactly +16 amu confirms mono-oxygenation.

-

Nuclear Magnetic Resonance ( -NMR)

The N-oxide functionality exerts a strong deshielding effect on the alpha-protons.

| Proton Location | Ivabradine (ppm) | Ivabradine N-Oxide (ppm) | Shift ( |

| N-Methyl ( | ~2.30 (s) | ~3.10 - 3.20 (s) | +0.8 ppm |

| Methylene ( | ~2.40 - 2.60 (m) | ~3.30 - 3.50 (m) | +0.9 ppm |

Interpretation: The significant downfield shift of the N-methyl singlet is the definitive structural proof of N-oxidation at the acyclic amine.

Storage and Stability

-

Hygroscopicity: N-oxides are often hygroscopic. Store under inert gas (Argon/Nitrogen).

-

Temperature: Store at

. -

Stability: Avoid prolonged exposure to light and heat to prevent deoxygenation or Cope elimination. Retest purity every 12 months.

References

-

European Medicines Agency. (2005). Scientific Discussion: Procoralan (Ivabradine).Link

-

François, D., et al. (2008). Synthesis process of Ivabradine and its addition salts.[5] World Intellectual Property Organization, WO2008146308. Link

-

Vandenberghe, R., et al. (2012).[6] Metabolism of Ivabradine in Humans. Drug Metabolism and Disposition, 40(12). Link

-

Sigma-Aldrich. (2023). m-Chloroperbenzoic acid (m-CPBA) Technical Information.[6]Link

-

United States Pharmacopeia (USP). (2023). Ivabradine Hydrochloride Monograph - Impurity Profiling.Link

Sources

- 1. Ivabradine N-Oxide [amp.chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. Ivabradine N-Oxide Impurity | 2511244-97-4 [chemicea.com]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. - Patent AR-075977-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bcc.bas.bg [bcc.bas.bg]

Isolation and purification of Ivabradine N-Oxide from reaction mixtures

Executive Summary